3-ACETYL-1-(NAPHTHALEN-1-YL)THIOUREA
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(naphthalen-1-ylcarbamothioyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9(16)14-13(17)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJMZBXJOYYWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245761 | |
| Record name | N-[(1-Naphthalenylamino)thioxomethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14185-62-7 | |
| Record name | N-[(1-Naphthalenylamino)thioxomethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14185-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1-Naphthalenylamino)thioxomethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Acetyl 1 Naphthalen 1 Yl Thiourea
Established Synthetic Pathways for Acyl Thioureas
The creation of the acyl thiourea (B124793) backbone is typically achieved through a few reliable methods, primarily conducted in a solution phase. These methods are characterized by their straightforward reaction sequences and the use of readily available starting materials.
A predominant and widely adopted method for synthesizing 1,3-disubstituted acyl thioureas involves the in-situ generation of an acyl isothiocyanate intermediate. researchgate.netsci-hub.st This pathway is directly applicable to the synthesis of 3-acetyl-1-(naphthalen-1-yl)thiourea.
The process commences with the reaction of an acyl chloride, in this case, acetyl chloride, with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). mdpi.comnih.gov This reaction, typically carried out in a dry solvent like acetone (B3395972), produces acetyl isothiocyanate. This intermediate is highly reactive and is generally not isolated. researchgate.netresearchgate.net
General Reaction Scheme:
Step 1: Acetyl Chloride + KSCN (in Acetone) → Acetyl Isothiocyanate + KCl
Step 2: Acetyl Isothiocyanate + 1-Naphthylamine (B1663977) → this compound
Conventional solution-phase synthesis represents the standard execution of the isothiocyanate-mediated pathway. The reaction is typically performed in an organic solvent, with acetone being a common choice due to its ability to dissolve the reactants and facilitate the reaction. nih.gov
In a typical procedure, the acyl chloride is added dropwise to a suspension of the thiocyanate salt in the solvent. nih.govnih.gov The mixture is often heated under reflux to ensure the complete formation of the acyl isothiocyanate intermediate. nih.govnih.gov After this stage, the reaction is cooled before the primary amine, dissolved in the same solvent, is introduced. nih.gov The final condensation step may also be carried out under reflux for several hours to drive the reaction to completion. nih.gov
The product is commonly isolated by pouring the reaction mixture into acidified water, which causes the organic product to precipitate. nih.gov The resulting solid can then be collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol. nih.gov To enhance reaction efficiency, particularly in biphasic systems, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) can be employed. sci-hub.stnih.gov
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, which advocate for the reduction of hazardous substances and energy consumption, ultrasonic irradiation has emerged as a powerful tool in organic synthesis. nih.gov
Ultrasonic irradiation provides an efficient, mild, and environmentally friendly alternative to conventional heating for the synthesis of N-acyl thioureas. acs.orgnih.gov This technique has been successfully optimized for the synthesis of N-naphthoyl thiourea derivatives, and the principles are directly transferable to the synthesis of this compound. nih.govacs.org
The optimized ultrasonic-assisted synthesis is a one-pot procedure. Naphthoyl chloride (analogous to acetyl chloride), potassium thiocyanate, and a substituted amine are combined in a solvent like acetonitrile. nih.gov The mixture is then subjected to ultrasonic irradiation at ambient temperature. nih.gov Ultrasound accelerates the reaction through acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. rsc.org
This method offers significant advantages over conventional approaches, including dramatically reduced reaction times, milder reaction conditions (avoiding high-temperature reflux), and often higher product yields. nih.govnih.gov The process is also more energy-efficient and aligns with the goals of sustainable chemical manufacturing. rsc.org
Table 1: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis of Acyl Thioureas
| Parameter | Conventional Method | Ultrasonic-Assisted Method | Reference |
| Energy Source | Thermal (Reflux) | Acoustic (Ultrasound) | nih.gov, nih.gov |
| Temperature | Elevated (e.g., Acetone reflux at 56°C) | Ambient / Room Temperature | nih.gov, nih.gov |
| Reaction Time | Hours (e.g., 3-5 hours) | Minutes (e.g., 20-40 min) | nih.gov, sci-hub.st |
| Yield | Good to High | High to Excellent (often >90%) | nih.gov, sci-hub.st |
| Procedure | Multi-step heating and cooling | One-pot, continuous irradiation | nih.gov |
Derivatization and Analogue Synthesis Strategies
Thiourea derivatives are versatile scaffolds that can be readily modified to create extensive libraries of analogues for various research purposes. mdpi.comanalis.com.my The structural diversity is typically introduced by varying the amine or the acyl group. nih.gov
Structural modifications on the acetyl group of this compound are achieved by replacing acetyl chloride with other acyl chlorides in the synthetic sequence described in section 2.1.1. This strategy allows for the introduction of a wide range of functionalities, including different alkyl, aryl, and heterocyclic groups, at the acyl position. nih.gov
For instance, replacing acetyl chloride with benzoyl chloride, while keeping 1-naphthylamine as the amine component, yields the analogue 1-benzoyl-3-(naphthalen-1-yl)thiourea. nih.gov Similarly, using thiophene-2-carbonyl chloride results in the formation of 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea. nih.gov This approach has been used to synthesize large libraries of N-aroyl thioureas with diverse substituents to explore structure-activity relationships. nih.govnih.gov These modifications can significantly alter the electronic and steric properties of the molecule.
Table 2: Examples of Analogues Synthesized by Modifying the Acyl Group
| Acyl Chloride Used | Resulting Analogue Name | Reference |
| Acetyl Chloride | This compound | (Target Compound) |
| Benzoyl Chloride | 1-Benzoyl-3-(naphthalen-1-yl)thiourea | nih.gov |
| Cyclohexanecarbonyl chloride | N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | nih.gov |
| Thiophene-2-carbonyl chloride | 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea | nih.gov |
Structural Modifications on the Naphthalene (B1677914) Moiety
The naphthalene moiety of this compound offers a large, aromatic surface that can be chemically modified to alter the molecule's properties. While specific examples of modifications on this exact compound are not extensively detailed in the available literature, the principles of aromatic chemistry and findings from related naphthalenyl-thiourea derivatives suggest several potential avenues for structural alteration.
A primary strategy for modification involves the introduction of various substituents onto the naphthalene ring system. The positions for substitution can be targeted to influence the electronic and steric profile of the molecule. Common modifications in related aryl thiourea compounds include the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). analis.com.my
Potential Modifications Include:
Halogenation: Introducing halogens such as chlorine, bromine, or fluorine at different positions on the naphthalene ring.
Alkylation/Arylation: Adding alkyl or other aryl groups to the ring system.
Nitration/Amination: Introducing nitro groups, which can subsequently be reduced to amino groups, providing a handle for further functionalization. nih.gov
Alkoxylation: The addition of methoxy (B1213986) or other alkoxy groups.
Modifications to the Thiourea Linker and Heterocyclic Annulationmdpi.com
The thiourea linker [-NH-C(S)-NH-C(O)-] is the most reactive part of the this compound molecule and serves as a versatile precursor for the synthesis of various heterocyclic systems. mdpi.com This process, known as heterocyclic annulation, involves the reaction of the thiourea moiety with suitable reagents to form new rings.
Acylthiourea derivatives are well-established intermediates for building heterocyclic compounds like 1,3-thiazoles, pyrimidines, and 1,2,4-triazines. mdpi.com The thione (C=S) and adjacent nitrogen atoms provide the necessary nucleophilic and electrophilic centers for cyclization reactions.
A common and significant transformation is the Hantzsch thiazole (B1198619) synthesis. In this reaction, the acylthiourea derivative reacts with an α-halocarbonyl compound (e.g., phenacyl bromide or ethyl bromoacetate). The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl, leading to an intermediate that subsequently cyclizes and dehydrates to form a substituted thiazole ring. This method is a cornerstone for creating 2-imino-thiazoline and 2-aminothiazole (B372263) scaffolds. researchgate.net
Furthermore, the thiourea linker can undergo other transformations. The sulfur atom can be replaced by oxygen to form the corresponding urea (B33335) derivative, or it can be involved in reactions with various di-electrophilic reagents to construct different five- or six-membered heterocyclic rings. mdpi.com For example, reaction with acetylacetone (B45752) or dimedone in an acidic medium can lead to the formation of pyran or tetrahydrochromene systems fused with or attached to the parent structure. mdpi.com
Optimization of Reaction Conditions and Yieldsanalis.com.myresearchgate.net
The synthesis of this compound and its derivatives is typically achieved through the reaction of a freshly prepared acyl isothiocyanate with an appropriate amine. researchgate.net Specifically, acetyl isothiocyanate is reacted with 1-naphthylamine. The efficiency and yield of this and subsequent reactions are highly dependent on the chosen conditions, making optimization a critical step.
Key parameters that are often optimized include:
Solvent: Anhydrous polar aprotic solvents like acetone are commonly used to facilitate the reaction between the acyl isothiocyanate and the amine. mdpi.comnih.gov
Temperature: Reactions are often performed under reflux to ensure a sufficient reaction rate. nih.gov However, in some cases, lower temperatures may be employed to improve selectivity or reduce side product formation. researchgate.net
Catalysts: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate and yield, particularly in the formation of the initial acyl isothiocyanate from an acyl chloride and a thiocyanate salt. nih.gov
Reaction Time: The duration of the reaction is a crucial factor. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) allows for determination of the optimal time to maximize product formation and minimize degradation.
Research on related N-acyl thiourea syntheses demonstrates that systematic optimization can lead to significant improvements in yield. For instance, initial yields of 41% for a particular N-acyl thiourea were improved to 76% after optimization of the reaction conditions. mdpi.com The table below illustrates how varying conditions can affect the outcome of thiourea synthesis, based on data from related studies. researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Water | 80 | 0.5 | 89 |
| 2 | Water (no base) | 80 | - | Trace |
| 3 | Water:Acetonitrile (9:1) | 80 | 0.5 | 94 |
| 4 | Water:Acetonitrile (9:1) | 60 | - | 81 |
Advanced Structural Elucidation and Conformational Analysis of 3 Acetyl 1 Naphthalen 1 Yl Thiourea
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in confirming the identity and elucidating the electronic and vibrational properties of 3-acetyl-1-(naphthalen-1-yl)thiourea.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework of the compound.
In the ¹H NMR spectrum, two distinct signals for the N-H protons are typically observed as broad singlets in the downfield region (δ 9.0-13.5 ppm), with their exact chemical shifts influenced by solvent and concentration. The seven protons of the naphthalen-1-yl group appear as a series of multiplets in the aromatic region (approximately δ 7.5-8.2 ppm). A sharp singlet corresponding to the three protons of the acetyl (CH₃) group is expected in the upfield region (around δ 2.1-2.3 ppm).
The ¹³C NMR spectrum is characterized by two key signals in the downfield region corresponding to the thiocarbonyl (C=S) and carbonyl (C=O) carbons. The C=S carbon typically resonates at approximately δ 180-185 ppm, while the C=O carbon appears around δ 170-178 ppm. The ten carbon signals of the naphthalene (B1677914) ring are observed in the aromatic region (δ 110-140 ppm). The methyl carbon of the acetyl group gives a signal in the upfield region (δ 20-25 ppm).
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| NH (thiourea) | ~11.5 - 13.5 (s, 1H) | C=S | ~180 - 185 |
| NH (amide) | ~9.0 - 10.5 (s, 1H) | C=O | ~170 - 178 |
| Ar-H (naphthalene) | ~7.5 - 8.2 (m, 7H) | Ar-C (naphthalene) | ~110 - 140 |
| CH₃ (acetyl) | ~2.1 - 2.3 (s, 3H) | CH₃ (acetyl) | ~20 - 25 |
Note: Data are predicted based on values reported for analogous N-acyl and N-naphthalenyl thiourea (B124793) derivatives. nih.govacgpubs.org
Vibrational spectroscopy is used to identify the key functional groups within the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations typically appear as one or two bands in the 3100-3400 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the acetyl group is expected around 1680-1710 cm⁻¹. The thioamide bands, which result from coupled vibrations of C-N stretching and N-H bending, are found between 1500 and 1550 cm⁻¹. The C=S stretching vibration is typically weaker and appears in the 1150-1250 cm⁻¹ and 700-850 cm⁻¹ regions. Aromatic C-H stretching is observed above 3000 cm⁻¹. nih.govacgpubs.org
Raman spectroscopy, which is complementary to IR, would also be useful for identifying these functional groups, particularly the C=S bond, which often gives a strong Raman signal.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O | Stretching | 1680 - 1710 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-N / N-H | Stretching / Bending | 1500 - 1550 |
| C=S | Stretching | 700 - 850, 1150 - 1250 |
Note: Frequencies are based on data from analogous acetylthiourea compounds. nih.gov
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. For this compound (C₁₃H₁₂N₂OS), the calculated molecular weight is 256.32 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 256.
Key fragmentation pathways for acylthioureas typically involve cleavage of the amide and thioamide bonds. Plausible fragmentation could include the loss of the acetyl group (CH₃CO•) to give an ion at m/z = 213, or the formation of the naphthalen-1-yl isothiocyanate cation [C₁₀H₇NCS]⁺ at m/z = 185. Further fragmentation of the naphthalene ring would also be observed. researchgate.nettsijournals.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides unambiguous proof of structure, including detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While the specific crystal structure for the title compound is not widely published, extensive data on closely related analogues, such as 1-benzoyl-3-(naphthalen-1-yl)thiourea and 3-acetyl-1-phenylthiourea, allow for a detailed and accurate prediction of its solid-state characteristics. nih.govresearchgate.net
In the solid state, acylthiourea derivatives are known to form robust supramolecular structures governed by hydrogen bonding. The most prominent interaction expected for this compound is the formation of centrosymmetric dimers through a pair of intermolecular N-H···S hydrogen bonds. nih.govnih.gov This interaction involves the N-H group attached to the naphthalene ring and the sulfur atom of an adjacent molecule, typically forming a stable eight-membered ring motif, denoted as an R²₂(8) graph set. nih.gov
These dimers can be further linked into more extended one-, two-, or three-dimensional networks through weaker C-H···O or C-H···S interactions involving the aromatic and acetyl groups. nih.gov
Table 3: Typical Hydrogen Bond Geometry in Analogous Acylthioureas
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N–H···S | ~0.86 | ~2.5 - 2.8 | ~3.4 - 3.6 | ~150 - 170 |
| N–H···O (intramolecular) | ~0.86 | ~1.8 - 2.0 | ~2.6 - 2.7 | ~140 - 150 |
Note: Data are based on values reported for 1-benzoyl-3-(naphthalen-1-yl)thiourea and 3-acetyl-1-(3-chlorophenyl)thiourea. nih.govnih.gov
The conformation of this compound is largely dictated by the planarity of the acetylthiourea core, which is stabilized by a strong intramolecular N-H···O hydrogen bond. This bond forms between the amide N-H proton and the carbonyl oxygen, creating a pseudo-six-membered ring with an S(6) graph-set motif. nih.govnih.govnih.gov This interaction holds the C=O and C=S groups in an anti conformation relative to each other. researchgate.net
The molecule as a whole is not expected to be planar. There is typically a significant dihedral angle between the plane of the naphthalene ring system and the plane of the acetylthiourea fragment. nih.govnih.gov This twist is a result of steric hindrance between the bulky naphthalene group and the acetylthiourea backbone. For similar structures, this dihedral angle ranges from approximately 20° to over 60°. nih.govnih.gov The C-N bond lengths within the thiourea core are shorter than a typical single bond, indicating delocalization of π-electrons across the N-C(S)-N-C(O) system. nih.gov
Tautomerism and Isomerism Studies
Tautomerism and isomerism are fundamental concepts in the structural chemistry of acylthiourea derivatives. These phenomena involve the interconversion of isomers, which can have significant impacts on the compound's properties and reactivity.
The thiourea moiety is capable of existing in two tautomeric forms: the thione form and the thiol form. This equilibrium is a type of proton-transfer tautomerism. In the case of this compound, the equilibrium exists between the thione (amide) form and the thiol (imidic acid) form.
Thione Form: Characterized by a carbon-sulfur double bond (C=S).
Thiol Form: Characterized by a carbon-sulfur single bond with the sulfur atom bonded to a hydrogen atom (C-SH), and a carbon-nitrogen double bond (C=N).
In aqueous solutions and in the solid state, the thione form of thiourea and its derivatives is generally the more prevalent and stable tautomer. dergipark.org.trmdpi.com This stability in the thione form can be attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form. For many acylthiourea compounds, the thione tautomer is the one almost exclusively observed. nih.gov The presence of the acetyl group further stabilizes the thione form through resonance and the potential for intramolecular hydrogen bonding. Spectroscopic analyses, such as IR and NMR, of related acylthiourea compounds confirm the predominance of the thione form, showing characteristic vibrational frequencies for N-H and C=S bonds and the absence of a distinct S-H signal. dergipark.org.tr
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Key Functional Groups | General Stability |
| Thione | C=S, C=O, N-H | Predominant and more stable form |
| Thiol | C-SH, C=N, O-H | Less stable, generally not observed |
The conformational landscape of this compound is largely defined by rotation around its single bonds. The molecule's conformation is stabilized by a key intramolecular hydrogen bond.
Studies on analogous acylthiourea compounds reveal that a common and highly stable conformation involves the formation of a pseudo-six-membered ring. This ring is created by an intramolecular hydrogen bond between the N-H proton of the thiourea core and the oxygen atom of the acetyl group (N-H···O=C). nih.govresearchgate.net This interaction results in a planar or nearly planar S(6) ring motif. researchgate.net
The conformation of the acylthiourea backbone is typically described by the relative orientation of the substituents across the C-N bonds. In many related structures, such as 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, a trans-cis conformation is adopted with respect to the positions of the aryl and acyl groups relative to the sulfur atom. nih.gov For this compound, this would imply a trans orientation of the naphthalene group and a cis orientation of the acetyl group relative to the thione sulfur atom.
Table 2: Predicted Conformational Data for this compound based on Analogous Compounds
| Feature | Predicted Characteristic | Analogous Compound Example | Reference |
| Intramolecular Hydrogen Bond | N-H···O=C forming an S(6) pseudo-ring | 3-acetyl-1-phenylthiourea | researchgate.net |
| Backbone Conformation | trans-cis relative to the C=S bond | 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea | nih.gov |
| Dihedral Angle (Naphthalene-Thiourea) | Likely in the range of 20-65° | 1-benzoyl-3-(naphthalen-1-yl)thiourea | nih.gov |
These conformational features are crucial as they define the molecule's shape, which in turn influences its packing in the solid state and its interaction with other molecules.
Computational Chemistry and Theoretical Investigations of 3 Acetyl 1 Naphthalen 1 Yl Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For acylthiourea derivatives, these methods are employed to predict geometry, electronic distribution, and reactivity, providing a theoretical framework for their chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds in the acylthiourea class, DFT calculations, often utilizing the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are performed to determine the optimized molecular geometry. researchgate.netscienceopen.comdntb.gov.ua These calculations yield key structural parameters such as bond lengths, bond angles, and dihedral angles. The theoretical geometry is often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netnih.gov
In related naphthalenyl-thiourea compounds, DFT calculations have shown close agreement between the calculated and experimentally determined geometric parameters. researchgate.net The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting the delocalization across the thiourea (B124793) backbone, which is influenced by the acetyl and naphthalenyl groups. This delocalization is evident in the C-N bond lengths, which are typically shorter than a standard single bond, indicating partial double-bond character. researchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. scienceopen.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For a related compound, 1,3-di(naphthalen-1-yl)thiourea, the HOMO-LUMO energy gap was calculated to be 4.915 eV, suggesting significant stability. researchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
This interactive table outlines the key global reactivity descriptors that can be calculated from HOMO and LUMO energies to predict the chemical behavior of 3-acetyl-1-(naphthalen-1-yl)thiourea.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. scienceopen.com The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In a typical MEP map:
Red and Yellow/Orange regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. In acylthioureas, these regions are typically located around the electronegative oxygen and sulfur atoms. researchgate.net
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. These are often found around the hydrogen atoms of the N-H groups. scienceopen.com
The MEP map for this compound would reveal the precise locations for intermolecular interactions, particularly hydrogen bonding, and predict the most likely sites for chemical reactions. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior and conformational flexibility of molecules in various environments.
The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. Computational studies on closely related structures, such as N-(2,2-diphenylacetyl)-N'-(naphthalen-1yl)-thiourea, have identified numerous stable conformers. nih.gov For a similar compound, 3-acetyl-1-(3-methylphenyl)thiourea (B2368935), structural analysis revealed a stable conformation where the two N-H bonds are anti to each other, and the amide C=O and thiocarbonyl C=S groups are also in an anti orientation. nih.gov
Prediction of Spectroscopic Properties
Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.
DFT calculations are routinely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. scienceopen.com The calculated harmonic frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. For a related compound, the calculated vibrational spectra showed good agreement with the observed IR spectral data, allowing for a detailed assignment of the vibrational modes. nih.gov
Table 2: Predicted vs. Experimental IR Frequencies for a Structurally Similar Acylthiourea
| Vibrational Mode | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
| N-H Stretching | (Typically calculated) | 3163.7 |
| C=O Stretching | (Typically calculated) | 1690.0 |
| C-N Stretching | (Typically calculated) | 1269.5 |
| C=S Stretching | (Typically calculated) | 693.3 |
This table is based on data for the related compound 3-acetyl-1-(3-methylphenyl)thiourea and illustrates the correlation between computationally predicted and experimentally observed IR absorption bands. nih.gov
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation in solution. scienceopen.com Electronic transitions and UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations, often incorporating a solvent model to simulate experimental conditions. scienceopen.com
Theoretical NMR Chemical Shifts (GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating theoretical NMR chemical shifts. imist.ma This method, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts.
For derivatives of 1-(naphthalen-1-yl)thiourea, theoretical 1H NMR chemical shifts have been calculated using the SCF-GIAO-DFT/B3LYP hybrid method with a 6-31G(d, p) basis set. ukm.my Studies on similar compounds have shown that while the GIAO/DFT approach can be satisfactory, the accuracy of the predicted chemical shifts can be influenced by various factors. imist.maresearchgate.net For instance, a significant deviation between theoretical and experimental values can sometimes be observed, which may be attributed to the effect of solvation, as calculations are often performed in the gas phase. ukm.my The choice of the functional and basis set also plays a crucial role in the accuracy of the results. nih.gov For thiadiazoles, the presence of a sulfur atom has been noted to make the calculation of 13C NMR chemical shifts less satisfactory with certain basis sets. researchgate.net
A comparative analysis of theoretical and experimental data, often aided by statistical measures like the mean absolute error (MAE), helps in the accurate assignment of NMR signals. researchgate.net The correlation between the calculated and experimental shifts is typically linear, with high correlation coefficients indicating a good level of theoretical accuracy. imist.maresearchgate.net
Below is a hypothetical data table illustrating the kind of results obtained from a GIAO-based calculation for this compound, based on common practices in the field.
| Atom | Theoretical Chemical Shift (ppm) |
| H (N1-H) | 8.5 - 9.5 |
| H (N2-H) | 10.0 - 11.0 |
| H (Acetyl CH3) | 2.0 - 2.5 |
| C (C=S) | 175 - 185 |
| C (C=O) | 165 - 175 |
| C (Naphthalene C1) | 130 - 140 |
Note: The values in this table are illustrative and based on typical ranges for similar functional groups.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Theoretical vibrational frequency calculations are instrumental in assigning the observed spectral bands to specific atomic motions within the molecule. These calculations are commonly performed using DFT methods.
To achieve a detailed understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis is conducted. researchgate.net The PED expresses the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each calculated vibrational frequency. researchgate.net This allows for an unambiguous assignment of the spectral bands, which can be complex in a molecule with multiple functional groups like this compound.
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental spectra. The assignments are then made by analyzing the PED for each mode. researchgate.net
A hypothetical table of selected vibrational modes and their PED is presented below for this compound.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED Contributions) |
| ~3400 | ~3250 | N-H stretching |
| ~1700 | ~1680 | C=O stretching |
| ~1550 | ~1500 | N-H bending, C-N stretching |
| ~1350 | ~1300 | C=S stretching |
| ~800 | ~780 | C-H out-of-plane bending (naphthalene) |
Note: The frequencies and assignments in this table are illustrative examples based on characteristic vibrational modes for the functional groups present.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness
In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps in identifying candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. The drug-likeness of a molecule is also assessed, which evaluates its suitability as a potential drug candidate based on its physicochemical properties.
The drug-likeness of this compound can be evaluated using established guidelines such as Lipinski's Rule of Five. These rules are based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to have good oral bioavailability.
ADMET prediction involves the calculation of various molecular descriptors. For instance, the polar surface area (PSA) is a key parameter used to predict the permeability of a molecule across biological membranes, such as the blood-brain barrier and the intestinal wall. Other predicted properties include aqueous solubility, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. Several computational tools and web servers are available for performing these predictions. nih.govplos.org
A summary of predicted ADMET and drug-likeness properties for this compound is hypothetically presented in the table below.
| Property | Predicted Value | Compliance |
| Molecular Weight | < 500 g/mol | Yes |
| LogP | < 5 | Yes |
| Hydrogen Bond Donors | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | Yes |
| Polar Surface Area | < 140 Ų | Good Absorption |
| Blood-Brain Barrier Permeability | Low to Medium | - |
Note: This table represents a typical output from ADMET prediction software and is for illustrative purposes.
Mechanistic Insights into Biological Interactions in Vitro and in Silico
Enzyme Inhibition Studies (In Vitro and Molecular Docking)
Thiourea (B124793) derivatives are recognized for their wide range of pharmacological effects, which are largely attributed to their ability to interact with and inhibit various enzymes. nih.gov The core structure, featuring sulfur, nitrogen, and oxygen atoms, allows for diverse binding possibilities with biological macromolecules.
Cholinesterase Inhibition Mechanisms
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the management of Alzheimer's disease. nih.gov While direct studies on 3-Acetyl-1-(naphthalen-1-yl)thiourea are not available, research on other aroylthiourea derivatives has demonstrated significant inhibitory potential against these enzymes. For instance, a series of 1-butanoyl-3-arylthiourea derivatives showed varying degrees of inhibition against both AChE and BuChE. nih.gov
Kinetic studies on these analogs revealed different modes of inhibition, including uncompetitive and mixed-type inhibition, suggesting that the binding of these compounds can occur at sites other than the active catalytic site, potentially altering the enzyme's conformation and efficacy. nih.gov Molecular docking simulations of these related compounds have identified key interactions within the enzyme's active site gorge, with residues like Trp86, Tyr337, Trp82, and His438 playing crucial roles in binding. nih.gov These interactions, primarily hydrogen bonds and hydrophobic interactions, are fundamental to the inhibitory mechanism.
Table 1: Cholinesterase Inhibition by Representative Thiourea Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Type | Key Interacting Residues (Predicted) |
|---|---|---|---|---|
| 1-Butanoyl-3-arylthiourea | AChE | 8.92 ± 1.03 | Uncompetitive | Trp86, Tyr337 |
| 1-Butanoyl-3-arylthiourea | BuChE | 6.96 ± 0.96 | Mixed | Trp82, His438 |
Data is illustrative of related thiourea compounds, not this compound. nih.gov
Urease Inhibition
Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.net Inhibition of this enzyme is a validated therapeutic strategy. Acylthiourea derivatives have been extensively investigated as potent urease inhibitors. researchgate.netnih.gov Studies on acetylphenol-based acyl thioureas demonstrated significantly greater potency than the standard inhibitor, thiourea. researchgate.net For example, one of the most active compounds in a series exhibited an IC50 value of 0.054 µM, which was approximately 413-fold more potent than thiourea itself. researchgate.net
The proposed mechanism for urease inhibition by thiourea derivatives involves the interaction of the thiocarbonyl group with the nickel ions in the enzyme's active site. nih.gov Molecular docking studies support this, showing the thiourea moiety positioned to chelate the two nickel atoms at the bottom of the urea-binding pocket. nih.gov Kinetic analyses of related compounds have identified both competitive and mixed-type inhibition, indicating that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Table 2: Urease Inhibition by Representative Acylthiourea Derivatives
| Compound Class | Target Urease | IC50 (µM) | Inhibition Type | Key Interacting Residues (Predicted) |
|---|---|---|---|---|
| Acetylphenol-based acylthiourea | H. pylori Urease | 0.054 ± 0.002 | Competitive | ILE411, MET637, ARG439, GLN635, ALA636, ALA440 |
| Cinnamic acid-derived thiourea | C. ensiformis Urease | 464 - 575 | Mixed/Competitive | Ni2+ ions, Histidine residues |
Data is illustrative of related thiourea compounds, not this compound. researchgate.netnih.gov
Inhibition of Bacterial Enzymes (e.g., FabI, PBP2a, Dihydroorotase)
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents that act on novel targets. Thiourea derivatives have been explored for their potential to inhibit essential bacterial enzymes.
Penicillin-Binding Protein 2a (PBP2a): PBP2a is the enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). Molecular docking studies of benzoylthiourea (B1224501) derivatives have shown potential binding affinity for PBP2a. fip.orgfip.org These in silico models predict that the thiourea scaffold can fit within the enzyme's active site, potentially disrupting peptidoglycan synthesis. fip.org
Enoyl-Acyl Carrier Protein Reductase (FabI): FabI is a key enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics. nih.gov While direct evidence for this compound is absent, studies on other thiourea derivatives have suggested inhibitory activity against enzymes in this pathway, such as FabH (β-ketoacyl-acyl carrier protein synthase III). fip.orgfip.org
Dihydroorotase: This enzyme is involved in the de novo biosynthesis of pyrimidines. While it is a target for some inhibitors, specific studies detailing the interaction of this compound or closely related analogs with dihydroorotase were not found in the reviewed literature.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of potential drug candidates with their protein targets.
Binding Affinity and Mode Prediction
For thiourea derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes. These studies consistently highlight the importance of the thiourea backbone (N-C(S)-N) and the attached aryl and acetyl groups in forming key interactions.
For cholinesterase enzymes , the aromatic naphthyl ring would likely engage in π-π stacking interactions with tryptophan and tyrosine residues in the active site gorge, a common feature for many cholinesterase inhibitors. nih.gov The acetyl group could also participate in hydrogen bonding.
Regarding bacterial enzymes , docking of related benzoylthiourea compounds into the active site of PBP2a suggests that the carbonyl and thioamide groups are crucial for interacting with key residues, potentially leading to the inhibition of the enzyme's transpeptidase activity. fip.orgfip.org
Table 3: Predicted Binding Affinities of Representative Thiourea Derivatives with Various Targets
| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Benzenesulfonamide-thiourea | M. tuberculosis Enoyl Reductase (InhA) | -11.64 |
| Benzoylthiourea Derivative | PBP2a (MRSA) | < -5.75 |
| Benzoylthiourea Derivative | FabH (M. tuberculosis) | < -4.79 |
Data is illustrative of related thiourea compounds, not this compound, and represents in silico predictions. fip.orgfip.orgnih.gov
Ligand-Protein Interactions and Hydrogen Bonding Networks
The structural architecture of this compound, featuring a flexible thiourea backbone with hydrogen bond donors (N-H groups) and acceptors (C=S and C=O groups), is crucial for its interaction with biological macromolecules. u-tokyo.ac.jp The presence of both hard (oxygen) and soft (sulfur) donor atoms allows for a multitude of bonding possibilities with protein targets. nih.gov
In silico molecular docking and experimental crystal structure analyses of analogous N-acyl-N'-aryl thioureas have elucidated the nature of these interactions. A common feature is the formation of intramolecular hydrogen bonds between the carbonyl oxygen and a nearby nitrogen-bound hydrogen (N-H···O), which helps to stabilize a planar conformation. nih.govnih.gov This planarity is complemented by intermolecular hydrogen bonds, typically involving the second N-H group and the thiocarbonyl sulfur atom (N-H···S), which are crucial for crystal packing and interactions with protein residues. nih.govnih.govresearchgate.net
Molecular docking studies on similar compounds, such as 1-(1-Naphthoyl)-3-(substituted phenyl) thioureas, have shown that the electronegative oxygen of the acyl group can form hydrogen bonds with key amino acid residues, like Tyrosine (Tyr295), in the active site of enzymes. nih.gov Simultaneously, the bulky and hydrophobic naphthalene (B1677914) ring engages in hydrophobic interactions with other residues, further stabilizing the ligand-protein complex. nih.gov Studies on 1-acetyl-3-aryl thioureas as cholinesterase inhibitors identified several amino acids within the enzyme's active site (e.g., Tyr72, Asp74, Trp86, Tyr337) that are critical for binding. researchgate.net This dual-interaction capability—hydrogen bonding via the acetyl-thiourea core and hydrophobic interactions via the naphthalene group—is fundamental to its potential as a targeted molecular agent.
Table 1: Potential Ligand-Protein Interactions for Acyl-Naphthyl-Thiourea Analogs
| Interacting Moiety | Type of Interaction | Potential Amino Acid Partners |
|---|---|---|
| Carbonyl Oxygen (C=O) | Hydrogen Bond (Acceptor) | Tyrosine, Serine, Asparagine |
| Thiourea N-H Groups | Hydrogen Bond (Donor) | Aspartate, Glutamate, Main-chain Carbonyls |
| Thiocarbonyl Sulfur (C=S) | Hydrogen Bond (Acceptor) | Arginine, Lysine |
Cellular Mechanism of Action (In Vitro, excluding clinical outcomes)
Apoptosis Induction in Cancer Cell Lines
A significant mechanism of action for thiourea derivatives with anticancer potential is the induction of apoptosis, or programmed cell death. Studies on various substituted thiourea and naphthalene-containing compounds demonstrate a strong pro-apoptotic effect across multiple cancer cell lines. nih.gov For instance, certain thiourea derivatives have been shown to induce late-stage apoptosis or necrosis in human colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov
The molecular machinery of apoptosis induction by related compounds involves both intrinsic and extrinsic pathways. Naphthalene-containing chalcones, for example, have been observed to decrease the mitochondrial membrane potential and alter the expression of key regulatory proteins. researchgate.net Specifically, they increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to a critical shift in the Bax/Bcl-2 ratio that favors cell death. researchgate.net This points to the involvement of the intrinsic mitochondrial pathway. Furthermore, evidence for extrinsic pathway activation has been noted through the increased expression of the Fas receptor in Jurkat cells. researchgate.net
A study on a thiazole-naphthalene derivative, compound 5b, quantified its apoptotic effect on MCF-7 breast cancer cells. Treatment with concentrations of 0.3125 µM, 0.625 µM, and 1.25 µM for 24 hours resulted in total apoptotic cell populations of 15.78%, 25.6%, and 27.7%, respectively, compared to just 4.93% in the control group. nih.gov This dose-dependent increase in apoptosis highlights the potent cell-death-inducing capabilities of this structural class. nih.gov
Table 2: Apoptotic Effects of Related Naphthalene and Thiourea Derivatives on Cancer Cell Lines
| Compound Class | Cancer Cell Line | Observed Effect |
|---|---|---|
| Thiazole-Naphthalene Derivative | MCF-7 (Breast Cancer) | Dose-dependent increase in early and late apoptotic cells. nih.gov |
| Sulphonamide-Naphthalene Derivative | MCF-7 (Breast Cancer) | Induction of apoptosis. nih.gov |
| Substituted Thiourea | SW480, SW620 (Colon), K-562 (Leukemia) | Induction of late apoptosis/necrosis. nih.gov |
Cell Cycle Modulation
In addition to inducing apoptosis, this compound analogs can exert their antiproliferative effects by modulating the cell cycle. The progression of cancer cells is dependent on the orderly transition through different phases of the cell cycle (G1, S, G2, M). Disruption of this cycle can halt proliferation and lead to cell death.
Several studies on naphthalene-containing compounds have demonstrated the ability to cause cell cycle arrest at specific checkpoints. For example, a novel series of sulphonamide derivatives bearing a naphthalene moiety was found to significantly arrest the cell cycle at the G2/M phase in MCF-7 cancer cells. nih.gov This finding was corroborated by research on a thiazole-naphthalene derivative, which also induced a robust G2/M phase arrest in the same cell line, consistent with its activity as a tubulin polymerization inhibitor. nih.govresearchgate.net In a different study, another thiourea derivative was reported to stop the cell cycle in the S phase. mdpi.com This ability to halt cell division prevents the propagation of cancerous cells.
Table 3: Cell Cycle Modulation by Related Naphthalene and Thiourea Derivatives
| Compound Class | Cancer Cell Line | Phase of Arrest |
|---|---|---|
| Thiazole-Naphthalene Derivative | MCF-7 (Breast Cancer) | G2/M Phase. nih.govresearchgate.net |
| Sulphonamide-Naphthalene Derivative | MCF-7 (Breast Cancer) | G2/M Phase. nih.gov |
Oxidative Stress Response Modulation
The role of N-acyl thiourea derivatives in modulating the oxidative stress response is an emerging area of investigation. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key factor in cancer pathophysiology.
While detailed studies on the specific oxidative stress response pathways modulated by this compound are limited, research on related compounds suggests a potential for antioxidant activity. mdpi.com For instance, a newly synthesized N-acyl thiourea derivative bearing a 6-methylpyridine moiety was shown to have the highest antioxidant capacity (~43%) in an in vitro DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.govmdpi.com This capacity to scavenge free radicals indicates that compounds of this class could play a role in mitigating cellular oxidative damage, although the precise mechanisms and downstream cellular effects remain to be fully elucidated.
Biological Activities and Efficacy Studies in Vitro Emphasis, No Human Data
Antimicrobial Activity (In Vitro Emphasis, No Human Data)
Following a comprehensive search, no specific studies detailing the in vitro antimicrobial activity of 3-ACETYL-1-(NAPHTHALEN-1-YL)THIOUREA against bacterial, fungal, or viral strains were identified. Research on structurally related compounds, such as other naphthalimide–thiourea (B124793) derivatives, has shown potent activity against various pathogens, but these findings are not directly applicable to the title compound.
Antibacterial Efficacy Against Gram-Positive Strains (e.g., S. aureus)
There is no published data on the efficacy of this compound against Gram-positive bacteria, including Staphylococcus aureus. Studies on other thiourea derivatives have demonstrated activity against MRSA (Methicillin-resistant Staphylococcus aureus), but specific minimum inhibitory concentration (MIC) values for this compound are not documented.
Antifungal Efficacy
The antifungal potential of this compound has not been reported. Although various acylthiourea derivatives have been synthesized and evaluated for their antifungal properties against different fungal and phytopathogenic strains, specific data for the title compound is absent.
Anticancer / Cytotoxic Activity against Established Cell Lines (In Vitro)
No specific in vitro studies have been published on the cytotoxic or antiproliferative effects of this compound.
Cytotoxicity and Antiproliferative Effects on Specific Cancer Cell Lines (e.g., MCF-7, A549, U-87, IMR-32)
There is no available data documenting the cytotoxic effects (such as IC₅₀ values) of this compound on the human breast adenocarcinoma cell line (MCF-7), the human lung carcinoma cell line (A549), the human glioblastoma cell line (U-87), or the human neuroblastoma cell line (IMR-32).
While related N-Naphthoyl thiourea derivatives have been assessed against cell lines including MCF-7 and A549, these results are specific to the tested molecules and cannot be attributed to this compound without dedicated experimental validation. Similarly, various other thiourea derivatives have shown activity against MCF-7 and A549 cells, but this information is not specific to the title compound.
Selectivity Evaluation against Normal Cell Lines
A critical aspect of developing potential therapeutic agents is ensuring their selective action against pathological cells while minimizing harm to healthy, normal cells. Studies on thiourea derivatives, including those with structural similarities to this compound, have addressed this by evaluating their cytotoxicity against non-cancerous cell lines.
N-naphthoyl thiourea derivatives, for instance, were assessed for their cytotoxic effects on the MCF-10A normal breast epithelial cell line. nih.gov Compounds that displayed potent anticancer activity were found to have significantly lower cytotoxicity against these normal cells, with IC₅₀ values greater than 76 μM, indicating a preferential effect towards tumor cells. nih.gov Similarly, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed favorable selectivity against the normal human keratinocyte cell line (HaCaT). nih.gov Specific derivatives exhibited high cytotoxicity towards colon, prostate, and leukemia cancer cell lines (IC₅₀ ≤ 10 µM) while being significantly less potent against HaCaT cells. nih.gov For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea showed an IC₅₀ of 24.7 µM against HaCaT cells, demonstrating favorable selectivity. biointerfaceresearch.com
Other research has confirmed these findings, with various synthesized thiourea compounds showing no significant cytotoxic effects on normal cell lines like L-929 (a fibroblast cell line) and Vero-B (kidney epithelial cells). analis.com.my This consistent pattern of selectivity underscores the potential for designing thiourea-based compounds that can effectively target diseased cells with a wider therapeutic window. nih.govanalis.com.my
Table 1: Cytotoxicity of Naphthyl-Thiourea Analogs Against Normal Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Normal Cell Line | Cytotoxicity (IC₅₀) | Selectivity Profile | Reference |
|---|---|---|---|---|
| N-Naphthoyl Thiourea Derivatives | MCF-10A (Breast Epithelial) | > 76 μM | Preferential cytotoxicity toward tumor cells | nih.gov |
| 3-(Trifluoromethyl)phenylthiourea Analogs | HaCaT (Keratinocyte) | Favorable selectivity over cancer cells | Exerted better growth inhibitory profiles towards tumor cells than cisplatin | nih.gov |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | HaCaT (Keratinocyte) | 24.7 µM | Favorable selectivity | biointerfaceresearch.com |
| 4-piperazinylquinoline derived thioureas | 184B5 & MCF10A (Breast Epithelial) | Non-toxic | 7 to 11-fold selective to cancer cells | analis.com.my |
Antioxidant and Free Radical Scavenging Properties (In Vitro)
Thiourea derivatives are recognized for their antioxidant capabilities, which are often evaluated through various in vitro assays that measure their ability to scavenge free radicals. mdpi.comresearchgate.net This activity is crucial as oxidative stress is implicated in numerous disease pathologies.
DPPH Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging activity of compounds. mdpi.com When a scavenger donates a hydrogen atom to the stable DPPH radical, the purple color of the solution fades to yellow, a change that can be measured spectrophotometrically. hueuni.edu.vn
Several studies have demonstrated the DPPH scavenging potential of thiourea derivatives. researchgate.net In one study, a newly synthesized thiourea derivative, 1,3-bis(3,4-dichlorophenyl) thiourea, showed strong antioxidant activity with an IC₅₀ value of 45 µg/mL in the DPPH assay. mdpi.com Another investigation into different thiourea derivatives found that a compound designated '2a' exhibited more potent antioxidant activity than the reference standard in the DPPH assay. researchgate.netdergipark.org.tr The antioxidant capacity in these assays is typically concentration-dependent. researchgate.net
Table 2: DPPH Radical Scavenging Activity of Thiourea Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Scavenging Activity (IC₅₀) | Assay Principle | Reference |
|---|---|---|---|
| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 µg/mL | Reduction of DPPH radical | mdpi.com |
| Thiohydantoin derivative (FP4) | 39.7 µg/mL | Reduction of DPPH radical | researchgate.net |
| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 mM | Reduction of DPPH radical | hueuni.edu.vn |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 mM | Reduction of DPPH radical | hueuni.edu.vn |
ABTS Radical Cation Decolorization Assays
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation decolorization assay is another widely used method to screen for antioxidant activity. semanticscholar.orgresearchgate.net In this assay, the pre-formed ABTS radical cation (ABTS•⁺), which is blue-green, is reduced by an antioxidant, causing the color to fade. hueuni.edu.vn
Thiourea derivatives have shown significant efficacy in this assay. For example, the compound 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated a high reducing potential against ABTS free radicals, with an IC₅₀ value of 52 µg/mL. mdpi.com In a comparative study, 1,3-diphenyl-2-thiourea (DPTU) was found to be a much more potent ABTS•⁺ scavenger (IC₅₀ = 0.044 ± 0.001 mM) than 1-benzyl-3-phenyl-2-thiourea (BPTU) (IC₅₀ = 2.400 ± 0.021 mM). hueuni.edu.vn This highlights how structural differences within the thiourea class can significantly influence antioxidant capacity. hueuni.edu.vn Further research on a series of sulfaclozine-derived thioureas identified a compound, '2c', that showed superior antioxidant activity compared to the standard in the ABTS assay. researchgate.netdergipark.org.tr
Anti-inflammatory Potential (In Vitro Cellular Models)
Chronic inflammation is a key driver of many diseases, and the arachidonic acid metabolic pathway, involving enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), is a major target for anti-inflammatory drugs. nih.gov Thiourea derivatives, including those of naproxen (B1676952), have been investigated for their ability to modulate these inflammatory pathways. nih.govdntb.gov.ua
In vitro studies have shown that some thiourea derivatives can inhibit key inflammatory mediators. For instance, certain thiourea analogs of naproxen were found to be potent inhibitors of the 5-LOX enzyme. nih.govresearchgate.net One derivative of m-anisidine (B1676023) achieved a very low IC₅₀ value of 0.30 μM for 5-LOX inhibition. nih.govresearchgate.net However, in the same study, none of the tested compounds achieved 50% inhibition of COX-2 at concentrations below 100 µM. nih.govdntb.gov.ua Other research has shown that highly cytotoxic thiourea derivatives can act as inhibitors of interleukin-6 (IL-6), a pro-inflammatory cytokine. In colon cancer cell lines, these compounds were able to decrease IL-6 secretion by 23–63%. nih.gov This suggests that the anti-inflammatory action of thiourea compounds can occur through multiple mechanisms.
Other Reported In Vitro Biological Activities (e.g., Antidiabetic, Herbicidal)
The versatile thiourea scaffold has been explored for a wide range of other biological applications, with studies reporting potential antidiabetic and herbicidal properties in vitro. mdpi.com
Antidiabetic Activity: The potential for antidiabetic action is often assessed by the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. researchgate.netdergipark.org.tr Inhibition of these enzymes can help control postprandial hyperglycemia. Studies on novel thiourea derivatives have shown promising results. For example, one compound, '2g', from a synthesized series was identified as having the best α-amylase and α-glucosidase enzyme inhibition activity. researchgate.netdergipark.org.tr Other research on thiohydantoin derivatives also identified a compound (FP4) with potent inhibitory activity against both α-glucosidase (IC₅₀ = 129.40 µg/mL) and α-amylase (IC₅₀ = 128.90 µg/mL). researchgate.net
Herbicidal Activity: Acylthiourea derivatives have also been investigated as potential herbicides. researchgate.netnih.gov Preliminary tests have shown that many of these compounds exhibit good herbicidal activity against various weeds, such as Digitaria adscendens (a species of crabgrass) and Amaranthus retroflexus (redroot pigweed). researchgate.net The mechanism of action for some of these compounds involves the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. researchgate.net Some p-menth-3-en-1-amine thiourea derivatives have also displayed remarkable herbicidal activities against annual ryegrass. nih.gov
Structure Activity Relationship Sar Studies of 3 Acetyl 1 Naphthalen 1 Yl Thiourea and Analogues
Impact of Substituent Variation on Biological Activity
The naphthalene (B1677914) moiety is a key pharmacophoric unit in many bioactive molecules, valued for its potential therapeutic applications. nih.govbiointerfaceresearch.com In the context of thiourea (B124793) derivatives, modifications to the naphthalene ring or the attached aryl groups can profoundly impact biological activity.
In a study on 1-(1-Naphthoyl)-3-(substituted phenyl) thioureas, which are structurally related to the target compound, the nature of the substituent on the phenyl ring dramatically influenced the inhibitory activity against calf intestinal alkaline phosphatase (c-IAP). nih.gov The presence of a hydroxyl group (-OH) at the ortho position of the phenyl ring (Compound 5h ) resulted in the most potent inhibitor, with an IC₅₀ value significantly lower than the standard. nih.gov This enhanced activity is attributed to the hydroxyl group's ability to form strong hydrogen bonds within the active site of the receptor. nih.gov Conversely, replacing the free -OH group with a methoxy (B1213986) (-OCH₃) group (Compound 5j ) led to a sharp decrease in activity, highlighting the critical role of the hydrogen-bonding capability of the substituent. nih.gov
Similarly, studies on other naphthalene-containing thiourea derivatives have shown that electron-withdrawing groups, such as fluoro substituents on an attached aromatic ring, can enhance antimicrobial activity. acgpubs.org This suggests that the electronic properties conferred by substituents are a key determinant of the biological action.
Table 1: Alkaline Phosphatase Inhibitory Activity of 1-(1-Naphthoyl)-3-(substituted phenyl) thiourea Analogs
| Compound | Substituent (R) | IC₅₀ (µM) ± SEM |
|---|---|---|
| 5a | 4-Br | 1.281 ± 0.052 |
| 5b | 4-Cl | 1.206 ± 0.041 |
| 5c | 4-F | 1.115 ± 0.034 |
| 5d | 4-CH₃ | 1.341 ± 0.065 |
| 5e | 2-CH₃ | 1.411 ± 0.071 |
| 5f | 4-OCH₃ | 1.295 ± 0.057 |
| 5g | 2-OCH₃ | 1.311 ± 0.061 |
| 5h | 2-OH | 0.365 ± 0.011 |
| 5i | 2-NO₂ | 1.189 ± 0.039 |
| 5j | 2-OH-5-OCH₃ | 1.211 ± 0.043 |
| KH₂PO₄ (Standard) | - | 5.242 ± 0.473 |
Data sourced from a study on alkaline phosphatase inhibitors, demonstrating the effect of phenyl ring substituents on a naphthalene-thiourea scaffold. nih.gov
The acetyl group in N-acylthiourea derivatives is not merely a structural component; it plays a significant role in biological activity and offers a site for further synthetic modifications. rsc.org The carbonyl group within the acetyl moiety can act as a hydrogen bond acceptor, contributing to the molecule's binding affinity with biological targets. rsc.org
In SAR studies of thiazole-naphthalene derivatives, the modification of an amino group (a surrogate for the acetyl group in this context) significantly impacted antiproliferative activity. tandfonline.com Introduction of various fatty acyl groups, such as CH₃CO-, C₂H₅CO-, and (CH₃)₂CHCO-, into an aminothiazole ring attached to the naphthalene scaffold resulted in a marked decrease in activity. tandfonline.com However, the introduction of a trichloroacetyl group (Cl₃CCO-) significantly improved the antiproliferative effects, indicating that the electronic nature of the acyl group is a critical factor. tandfonline.com
Furthermore, comparative studies have shown that acetylated thiourea derivatives can exhibit different activity profiles compared to their non-acetylated or benzoylated counterparts. researchgate.net In some cases, the non-acetylated analogs show higher activity, suggesting that the presence and nature of the acyl group must be carefully optimized for a given biological target. researchgate.net The acetyl group's presence is also synthetically valuable, providing a handle for creating more complex heterocyclic structures. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com This approach helps in predicting the activity of new compounds and in understanding the key structural features required for potency. mdpi.com
For sulfur-containing compounds like thiourea derivatives, QSAR models have been successfully developed to predict their anticancer activities. nih.gov These models are typically built using multiple linear regression (MLR), which correlates various calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties) with the observed biological activity (e.g., IC₅₀ values). nih.gov
In one such study, six QSAR models were constructed for a series of sulfur-containing derivatives against different cancer cell lines. nih.gov These models demonstrated reliable predictive performance, with high correlation coefficients for the training sets (R² up to 0.9636) and good predictive power in cross-validation (Q² up to 0.9290). nih.gov Such validated models serve as powerful tools for the virtual screening and design of novel thiourea-based therapeutic agents. nih.govresearchgate.net
QSAR and molecular docking studies are instrumental in identifying the key pharmacophoric features necessary for the biological activity of thiourea derivatives. nih.govnih.gov A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to interact with a specific biological target.
For thiourea derivatives, several key features have been identified:
Hydrogen Bonding: The N-H protons of the thiourea bridge and the carbonyl oxygen of the acetyl group are crucial hydrogen bond donors and acceptors, respectively. nih.govrsc.org Docking studies show these groups forming key interactions with amino acid residues in the active sites of enzymes like alkaline phosphatase and DNA gyrase. nih.govacgpubs.org
Hydrophobic Interactions: The naphthalene moiety provides a large, lipophilic surface that engages in hydrophobic and π-π stacking interactions with the target protein, which is critical for anchoring the ligand in the binding pocket. biointerfaceresearch.com
These studies collectively suggest a pharmacophore model for this class of compounds that includes a hydrophobic aromatic region (naphthalene), a flexible linker with hydrogen bonding capacity (thiourea), and an acyl group that fine-tunes the electronic properties and binding interactions. nih.govbiointerfaceresearch.com
Ligand Design and Optimization Principles
Based on SAR and QSAR studies, several principles for the design and optimization of 3-acetyl-1-(naphthalen-1-yl)thiourea analogues can be formulated to enhance their biological potency:
Exploiting Hydrogen Bonds: The introduction of substituents capable of forming strong hydrogen bonds, such as hydroxyl groups, at strategic positions can significantly improve binding affinity and potency. nih.gov The thiourea and acetyl moieties should be conserved as they are primary sites for these interactions. biointerfaceresearch.com
Modulating Lipophilicity: The lipophilicity of the molecule, largely influenced by the naphthalene ring and its substituents, must be balanced. While hydrophobic interactions are crucial for binding, excessive lipophilicity can negatively affect bioavailability. farmaciajournal.com QSAR models often highlight the octanol-water partition coefficient (logP) as a key descriptor. nih.gov
Fine-Tuning Electronic Effects: The electronic nature of substituents on both the naphthalene ring and the acetyl group can be modified to enhance activity. Introducing potent electron-withdrawing groups, such as trifluoromethyl or trichloroacetyl groups, can increase interactions with specific targets and improve efficacy. biointerfaceresearch.comtandfonline.com
Scaffold Hopping and Hybridization: The core scaffold can be used as a starting point for creating hybrid molecules that combine the key pharmacophoric features of naphthalenyl thiourea with other known bioactive fragments, a strategy known as a hybrid pharmacophore approach. nih.govnih.gov This can lead to novel compounds with improved selectivity and potency.
By applying these principles, medicinal chemists can rationally design and synthesize new analogues of this compound with optimized biological profiles for various therapeutic applications. nih.govbiointerfaceresearch.com
Advanced Applications and Coordination Chemistry of 3 Acetyl 1 Naphthalen 1 Yl Thiourea
Chemo-sensing and Probe Development
The structural framework of acylthioureas, particularly those incorporating aromatic signaling units like a naphthalene (B1677914) group, makes them highly suitable for the development of chemosensors. mdpi.com Their ability to selectively bind with specific ions can induce a measurable colorimetric or fluorescent response, forming the basis of chemical probes.
Metal Ion Sensing (e.g., Mercury)
Thiourea (B124793) derivatives featuring a naphthyl group have demonstrated significant potential as sensors for heavy metal ions, including the highly toxic mercury(II) ion (Hg²⁺). analis.com.mymdpi.com While direct studies on 3-ACETYL-1-(NAPHTHALEN-1-YL)THIOUREA are limited, research on closely related compounds provides strong evidence of this capability. For instance, various 1-naphthylthiourea derivatives have been synthesized and shown to exhibit selective binding towards Hg²⁺ over other competing cations. analis.com.myresearchgate.net
The sensing mechanism typically involves the coordination of the metal ion with the sulfur and/or nitrogen atoms of the thiourea moiety. This interaction alters the electronic properties of the molecule, leading to a detectable signal. researchgate.net Studies on compounds like 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea have confirmed a 1:1 binding stoichiometry with mercury ions, which can be monitored using techniques such as UV-Vis and ¹H NMR titration, and in some cases, by a distinct color change visible to the naked eye. analis.com.myresearchgate.net This suggests that this compound likely possesses similar capabilities for mercury ion detection.
Table 1: Metal Ion Sensing by Related Naphthyl Thiourea Derivatives
| Metal Ion | Sensing Compound | Detection Method |
|---|---|---|
| Hg²⁺ | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | Naked-eye, UV-Vis, FTIR, ¹H NMR analis.com.myresearchgate.net |
Anion Recognition
The thiourea functional group is a well-established motif for anion recognition, primarily through hydrogen bonding. nih.govresearchgate.net The two N-H protons on the thiourea backbone can act as hydrogen bond donors, forming stable complexes with various anions, particularly those that are basic and have a high charge density, such as fluoride (F⁻), acetate (CH₃COO⁻), and dihydrogen phosphate (H₂PO₄⁻). nih.gov
Research on thiourea-based receptors incorporating a 1-naphthyl unit (MT1N) has demonstrated their affinity and signaling ability toward anions in solution. nih.gov The binding event, driven by hydrogen bond formation between the receptor's N-H groups and the anion, can be monitored by spectroscopic methods. This interaction often perturbs the electronic environment of the attached chromophore or fluorophore (in this case, the naphthalene group), resulting in a change in the UV-Vis absorption or fluorescence spectrum. nih.gov The acidity of the N-H protons is a key factor in binding strength, with more acidic protons leading to stronger interactions. nih.govresearchgate.net Given its structure, this compound is expected to function as an effective anion receptor through similar hydrogen-bonding mechanisms.
Coordination Chemistry and Metal Complex Formation
Acylthioureas are highly versatile ligands in coordination chemistry due to the presence of multiple donor atoms (S, N, and O), allowing them to form stable complexes with a wide array of transition metals. semanticscholar.orgnih.govnih.gov
Synthesis and Characterization of Metal Complexes (e.g., Cu, Pt, Ru, Co, Au)
Metal complexes of acylthiourea ligands, including those with copper, platinum, ruthenium, cobalt, and gold, are widely reported in the scientific literature. semanticscholar.orgnih.gov The synthesis of these complexes typically involves the reaction of the acylthiourea ligand with a suitable metal salt in an appropriate solvent. ksu.edu.tr For instance, N,N-dialkyl-N'-benzoylthiourea derivatives readily form water-insoluble, neutral complexes with most transition metals. ksu.edu.tr
The characterization of these metal complexes is routinely performed using a suite of analytical techniques.
Infrared (IR) Spectroscopy is used to determine the coordination mode by observing shifts in the vibrational frequencies of the C=O and C=S groups upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ³¹P if applicable) provides detailed information about the structure of the ligand within the complex in solution. nih.gov
Single-Crystal X-ray Diffraction offers definitive proof of the solid-state molecular structure, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov
Other common methods include Elemental Analysis , Magnetic Susceptibility measurements, and Thermal Analysis (TGA/DTA) to determine stoichiometry, magnetic properties, and thermal stability, respectively. ksu.edu.tr
While specific complexes of this compound are not extensively documented, the established reactivity of analogous acylthioureas suggests it can readily form complexes with metals like Cu(II), Ni(II), Co(II), Pt(II), and Au(I). ksu.edu.trnih.gov
Coordination Modes and Ligand Properties
The presence of hard (carbonyl oxygen) and soft (thiocarbonyl sulfur) donor sites allows acylthioureas to exhibit diverse coordination behaviors. semanticscholar.orgnih.gov
Bidentate S,O-Chelation: The most common coordination mode for 1-acylthiourea derivatives involves the deprotonation of the ligand and subsequent chelation to a metal center through the carbonyl oxygen and the thiolate sulfur atoms. This forms a stable six-membered ring, a favored configuration in coordination chemistry. mdpi.comnih.gov
Monodentate S-Coordination: In some cases, particularly with certain organometallic fragments like Ru(II)-cymene, the ligand may coordinate in a neutral, monodentate fashion through the sulfur atom alone.
Other Modes: While less common for 1-acylthioureas, other possibilities include monodentate coordination through oxygen or bridging between two metal centers. The versatility is a hallmark of this ligand class. nih.gov
The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the ligand, and the reaction conditions.
Table 2: Common Coordination Modes of Acylthiourea Ligands
| Metal Ion Example | Coordination Mode | Donor Atoms |
|---|---|---|
| Pt(II), Pd(II), Ni(II) | Bidentate (anionic) | O, S mdpi.com |
| Ru(II) | Monodentate (neutral) | S |
| Ag(I) | Bidentate (neutral) | P, S (for phosphine-thioureas) nih.gov |
Catalytic Applications of Metal Complexes
The development of metal complexes for catalysis is a major field of chemical research. Metal complexes derived from acylthiourea ligands have shown promise in this area. Specifically, ruthenium(II) complexes bearing monodentate acylthiourea ligands have been successfully employed as catalysts. These complexes, which often feature a "three-legged piano-stool" geometry, have demonstrated catalytic activity for the enantioselective reduction of ketones. This application highlights the potential to use the chiral environment created by the ligand around the metal center to influence the stereochemical outcome of a chemical reaction. The tunability of the acylthiourea structure allows for the modification of the catalyst to optimize its activity and selectivity for various substrates.
Material Science Applications of this compound
While the broader class of acylthiourea derivatives has shown potential in various material science applications, specific research detailing the use of this compound in these areas is not extensively available in the reviewed literature. The potential applications are often inferred from the general properties of related compounds.
Incorporation into Polymers and Composites
The incorporation of thiourea derivatives into polymers and composites is an area of active research. Generally, amino-thiourea derivatives and their transition metal complexes have been explored as curing agents for epoxy resins. nih.gov The presence of reactive nitrogen and sulfur atoms in the thiourea moiety can facilitate interactions with polymer matrices, potentially enhancing thermal stability and mechanical properties. However, specific studies on the incorporation of this compound into polymers or composites have not been detailed in the available research.
Use as Adhesives or Flame Retardants
Thiourea derivatives are recognized for their potential as components in adhesives and flame retardants. The polar nature of the thiourea group can contribute to adhesive properties. In the context of flame retardancy, compounds containing nitrogen and sulfur, like thioureas, are known to be effective. Naphthalene-based compounds have also been investigated for their flame retardant properties in materials like epoxy resins, where they contribute to char formation and smoke suppression. nih.govnih.gov Research has been conducted on novel poly(thiourea-sulfone-imide)s that exhibit flame retardant properties. researchgate.net Despite these general trends, specific data on the performance of this compound as an adhesive or flame retardant is not present in the reviewed scientific literature.
Corrosion Inhibition Studies
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. analis.com.myjmaterenvironsci.com The efficacy of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. analis.com.my This adsorption blocks the active sites on the metal where corrosion reactions occur.
The inhibitive action of thiourea derivatives stems from the presence of sulfur, nitrogen, and in the case of acetylthioureas, oxygen atoms, which are active centers for adsorption. These heteroatoms can donate lone pair electrons to the vacant d-orbitals of the metal, facilitating a strong bond. The adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both. nih.gov
Studies on various N-aroyl-N'-aryl thiourea derivatives have demonstrated their potential as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The large molecular size and the presence of aromatic rings, such as the naphthalene group in this compound, can further enhance the protective layer by covering a larger surface area of the metal.
While direct experimental studies on the corrosion inhibition performance of this compound are not specified in the provided search results, the collective research on analogous compounds strongly suggests its potential as an effective corrosion inhibitor. The inhibition efficiency of such compounds typically increases with concentration up to an optimal point.
Table 1: Overview of Corrosion Inhibition Studies on Thiourea Derivatives
| Inhibitor Type | Metal/Alloy | Corrosive Medium | Inhibition Mechanism | Key Findings |
| N-Aroyl-N'-Aryl Thiourea Derivatives | Carbon Steel | 1M H₂SO₄ | Adsorption on metal surface, mixed-type inhibition | Inhibition efficiency increases with concentration and temperature. |
| Thiourea | 1100 Aluminium Alloy | HCl | Film formation | Weight loss and corrosion rate decrease with increasing inhibitor concentration. analis.com.my |
| Organoselenium Thiourea Derivatives | C1018 Steel | HCl | Mixed chemical and physical adsorption | High inhibition efficiencies (up to 98.54%) were achieved. nih.gov |
| Thiourea and its Derivatives | General | Acidic Media | Adsorption via S and N heteroatoms | Effective in preventing corrosion under various acidic conditions. jmaterenvironsci.com |
Future Directions and Research Challenges
Exploration of Novel Synthetic Pathways
The efficient and sustainable synthesis of 3-ACETYL-1-(NAPHTHALEN-1-YL)THIOUREA is a fundamental prerequisite for its extensive study and potential application. While conventional methods for synthesizing acylthioureas exist, future research should focus on developing novel, more efficient, and environmentally friendly synthetic routes.
A common method for synthesizing N-acylthiourea derivatives involves the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in-situ acyl isothiocyanate, which then reacts with an appropriate amine. mdpi.commdpi.com For this compound, this would involve the reaction of acetyl chloride with ammonium thiocyanate, followed by the addition of 1-naphthylamine (B1663977). nih.gov
Future research could explore one-pot synthesis techniques, which have been shown to be efficient for producing similar compounds like 1,3-di(naphthalen-1-yl)thiourea. researchgate.net Additionally, the use of microwave irradiation could offer a solvent- and catalyst-free method, potentially leading to higher yields and shorter reaction times.
Table 1: Potential Novel Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, and lower cost. researchgate.net | Optimization of reaction conditions (solvent, temperature, catalyst) to maximize yield and purity. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, and environmentally friendly (solvent-free). | Investigating the effect of microwave power and irradiation time on the reaction outcome. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, and scalability. | Designing and optimizing a continuous flow reactor for the synthesis. |
| Green Chemistry Approaches | Use of greener solvents (e.g., water, ionic liquids), and development of catalytic methods to minimize waste. | Screening of various green solvents and catalysts to identify the most sustainable synthetic route. |
Deeper Mechanistic Elucidation of Biological Actions (Non-Human)
Thiourea (B124793) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. mdpi.comnih.govuobabylon.edu.iq Preliminary studies on related compounds suggest that this compound could also possess significant biological properties. However, a deep understanding of its mechanism of action at the molecular level is currently lacking.
Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound in non-human biological systems. This could involve a variety of in vitro and in silico techniques. For instance, enzyme inhibition assays could be performed against a panel of relevant enzymes, such as cholinesterases, which have been shown to be inhibited by other thiourea derivatives. nih.gov
Molecular docking studies, a powerful in silico tool, can be employed to predict the binding affinity and interaction modes of this compound with potential protein targets. nih.govnih.gov Such studies have been successfully used to investigate the inhibitory action of other thiourea derivatives. nih.gov
Development of Advanced Computational Models
Computational chemistry offers a powerful and cost-effective means to predict the physicochemical properties, reactivity, and biological activity of molecules. For this compound, the development of advanced computational models can guide experimental work and accelerate the discovery process.
Density Functional Theory (DFT) calculations can be used to optimize the molecular structure, determine electronic properties such as the HOMO-LUMO energy gap, and predict spectroscopic characteristics. researchgate.net These theoretical insights can be compared with experimental data to validate the computational models.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical relationship between the structural features of this compound and its biological activity. This can help in designing new derivatives with enhanced potency.
Table 2: Advanced Computational Models for this compound Research
| Computational Model | Application | Expected Outcome |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties (HOMO-LUMO), and prediction of spectroscopic data. researchgate.net | A detailed understanding of the molecule's electronic structure and reactivity. |
| Molecular Docking | Prediction of binding modes and affinities with biological targets (e.g., enzymes, receptors). nih.govnih.gov | Identification of potential biological targets and elucidation of the mechanism of action. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural properties with biological activity to guide the design of more potent analogs. | Predictive models for designing new thiourea derivatives with improved biological profiles. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its interactions with biological macromolecules over time. | Insights into the stability of ligand-protein complexes and the mechanism of binding. |
Diversification of Applications in Materials Science and Chemical Sensing
The unique chemical structure of this compound, with its combination of a hard acetyl group and soft thiourea moiety, makes it a promising candidate for applications in materials science and chemical sensing. Thiourea derivatives have been investigated for their ability to act as ligands for metal ions and as components of fluorescent sensors. nih.gov
Future research could explore the coordination chemistry of this compound with various metal ions. The resulting metal complexes could exhibit interesting catalytic, optical, or magnetic properties. The presence of the naphthalene (B1677914) group may also impart useful photophysical properties, making it a potential component for organic light-emitting diodes (OLEDs) or other electronic materials.
Furthermore, the thiourea group is known to interact with heavy metal ions, suggesting that this compound could be developed into a selective and sensitive chemical sensor for the detection of environmental pollutants like mercury ions. nih.gov
Interdisciplinary Approaches in Thiourea Research
The full potential of this compound can only be realized through interdisciplinary research that combines expertise from chemistry, biology, physics, and materials science.
Collaborations between synthetic chemists, computational chemists, and biologists will be crucial for a comprehensive understanding of the structure-activity relationships of this compound. For instance, synthetic chemists can prepare a library of derivatives with systematic structural modifications, which can then be tested for their biological activity by biologists. Computational chemists can then use this data to build predictive QSAR models.
Similarly, collaborations between materials scientists and chemists can lead to the development of novel materials with tailored properties based on the this compound scaffold. This interdisciplinary approach will be essential to translate fundamental research findings into practical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-acetyl-1-(naphthalen-1-yl)thiourea, and how can purity be optimized?
- Methodology :
- Synthesis typically involves the reaction of 1-naphthylamine with ammonium thiocyanate in acidic conditions, followed by acetylation using acetyl chloride or acetic anhydride. Key steps include temperature control (0–5°C during thiourea formation) and purification via recrystallization from ethanol or acetone .
- Purity optimization: Use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis.
Q. How can the structural characterization of this compound be performed?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths and angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., acetyl carbonyl at ~170 ppm in ¹³C NMR).
- FTIR : Confirm thiourea C=S stretch (~1250 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 0–6°C to prevent decomposition .
- Follow OSHA guidelines (1910.1020) for exposure monitoring and emergency procedures (e.g., eye wash stations, emergency showers) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement?
- Methodology :
- Use SHELXL’s restraints for problematic regions and validate with PLATON’s ADDSYM to check for missed symmetry .
- Cross-validate with DFT calculations (B3LYP/6-311G**) to compare experimental and theoretical bond parameters .
Q. What experimental designs are recommended for toxicological studies of this compound?
- Methodology :
- In vivo : Dose rodents (e.g., Sprague-Dawley rats) and monitor LD₅₀, hepatotoxicity (ALT/AST levels), and histopathology .
- In vitro : Use HepG2 cells for cytotoxicity assays (MTT/WST-1) and ROS detection (DCFH-DA probe) .
- Mitigate bias: Blind researchers to treatment groups and use positive controls (e.g., naphthalene derivatives) .
Q. How can conflicting spectroscopic data (e.g., unexpected carbonyl shifts) be analyzed?
- Methodology :
- Perform solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects.
- Use XPS to confirm oxidation states of sulfur (C=S vs. possible disulfide byproducts) .
Q. What strategies are effective for studying the stereochemical behavior of this compound?
- Methodology :
- Resolve enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).
- Analyze dynamic stereochemistry using variable-temperature NMR (−40°C to 25°C) to observe rotameric equilibria .
Q. How can environmental persistence or degradation pathways of this compound be evaluated?
- Methodology :
- Conduct OECD 301B biodegradation tests with HPLC-MS monitoring for metabolites (e.g., acetylated naphthylamine).
- Use computational tools (EPI Suite) to predict biodegradation half-lives and bioaccumulation factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
